N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide is a heterocyclic compound featuring a chromeno[4,3-d]thiazole scaffold fused with a 2,5-dimethylphenylacetamide moiety. The 2,5-dimethylphenyl group enhances lipophilicity and may influence binding interactions in biological targets.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-7-8-13(2)14(9-12)10-18(23)21-20-22-19-15-5-3-4-6-16(15)24-11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMSIEOMIQVDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-thiazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and 3-formylchromone, under acidic or basic conditions to form the chromeno-thiazole core.
Acylation Reaction: The chromeno-thiazole intermediate is then subjected to an acylation reaction with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base like triethylamine or pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide is , with a molecular weight of approximately 336.41 g/mol. Its unique structure incorporates a chromeno-thiazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and chromene moieties. For example, derivatives of thiazole have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Case Study: A study evaluating various thiazole derivatives indicated that specific compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance efficacy against resistant strains .
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against breast cancer cell lines. The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.
- Case Study: In vitro studies demonstrated that similar chromene-thiazole derivatives effectively inhibited the growth of estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The most active compounds were found to induce apoptosis through the intrinsic pathway, leading to increased caspase activity .
Summary of Findings
| Application | Biological Activity | Key Findings |
|---|---|---|
| Antimicrobial | Effective against bacteria/fungi | Significant activity against resistant strains |
| Anticancer | Inhibits cancer cell growth | Induces apoptosis in breast cancer cells |
| Mechanism | Enzyme inhibition | Strong binding affinity with target proteins |
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The chromeno-thiazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Chromeno-Thiazole Derivatives
- Compound 14 (): 2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Key Differences: The acetamide nitrogen in the target compound is directly linked to the chromeno-thiazole system, whereas Compound 14 features an amino linkage. Biological Activity: Demonstrated α-glucosidase inhibition (IC₅₀ = 4.8 µM), relevant for diabetes treatment . Synthesis: Yield of 64%, with IR and NMR data confirming the structure .
Thiazole-Based Acetamides
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Key Differences: Lacks the chromeno ring but shares the thiazole-acetamide core. The 3,4-dichlorophenyl group increases electronegativity compared to the 2,5-dimethylphenyl group. Structural Insights: Crystal structure analysis reveals a 61.8° dihedral angle between the thiazole and dichlorophenyl rings, influencing molecular packing via N–H⋯N hydrogen bonds . Synthesis: Prepared via EDC-mediated coupling, with a melting point of 459–461 K .
- Compound 2D216 (): N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide Key Differences: Replaces the chromeno system with a sulfonyl-benzamide group. Biological Activity: Potent NF-κB activator in adjuvant screening .
Substituent-Driven Functional Divergence
- 2,5-Dimethylphenyl vs. Halogenated Phenyl Groups: The 2,5-dimethylphenyl group in the target compound enhances steric bulk and lipophilicity compared to chloro-substituted analogs (e.g., : 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide, a pesticide). Chlorine atoms increase polarity and reactivity, often directing compounds toward agrochemical applications . Example: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () has a lower melting point (66–69°C) due to reduced crystallinity from the diethylamino group .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a chromene ring fused with a thiazole moiety, along with an acetamide group. The general structure can be represented as follows:
Synthetic Routes
The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 4H-chromeno[4,3-d]thiazole with 2-(2,5-dimethylphenyl)acetamide under basic conditions. The reaction is often conducted in organic solvents like dichloromethane or toluene, using bases such as triethylamine to neutralize by-products.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity. It potentially inhibits key enzymes involved in inflammatory pathways, leading to a reduction in the production of inflammatory mediators. This property suggests its utility in treating conditions characterized by inflammation.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed potent activity against melanoma and pancreatic cancer cells. Mechanistic studies revealed that it induces apoptosis and autophagy in cancer cells, contributing to its anticancer effects .
Acetylcholinesterase Inhibition
Similar compounds containing a coumarin core have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Although specific data for this compound is limited, related structures have demonstrated promising AChE inhibitory activity. This suggests potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Evaluation
A recent study focused on a related thiazole compound showed high potency against sensitive and resistant cancer cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel treatment option for resistant cancers .
Case Study 2: In Silico Studies
In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. Molecular docking simulations indicated favorable interactions with AChE and other relevant enzymes, providing insights into the mechanisms underlying its biological activities .
Table 1: Biological Activity Summary
Q & A
Q. Optimization Strategies :
- Temperature Control : Higher yields (≥75%) are achieved at 80–100°C for cyclization .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction kinetics .
- Catalyst Screening : Pd-based catalysts improve regioselectivity in chromeno-thiazole formation .
Table 1 : Representative Synthetic Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, DPPF | 1,4-Dioxane | 100 | 68–72 |
| 2 | EDC·HCl, TEA | DCM | 25 | 85–90 |
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of chromeno-thiazole and acetamide moieties (e.g., δ 2.25 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm error) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R22(8) motifs) .
Methodological Note : Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
How can researchers design experiments to evaluate the biological activity of this compound?
Basic Research Question
Q. Key Parameters :
- Dose-Response Curves : 0.1–100 µM range.
- Controls : DMSO vehicle and reference drugs (e.g., doxorubicin).
What strategies are used to resolve contradictions in biological activity data across studies?
Advanced Research Question
Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Reproducibility Checks : Independent replication of assays with standardized protocols .
- Purity Validation : HPLC-MS to exclude degradation products .
- Mechanistic Follow-Up : Target engagement studies (e.g., SPR for binding affinity) .
Case Study : Discrepant IC₅₀ values in kinase inhibition may reflect ATP concentration differences; normalize assays to 1 mM ATP .
How can structure-activity relationship (SAR) studies guide the modification of this compound?
Advanced Research Question
SAR focuses on:
- Chromeno-Thiazole Core : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability .
- Acetamide Substituents : Bulky aryl groups (e.g., 2,5-dimethylphenyl) improve lipophilicity (logP ~3.2) .
Q. Methodology :
- Analog Synthesis : Vary substituents via Suzuki-Miyaura coupling .
- Computational Modeling : DFT calculations predict π-π stacking with kinase active sites .
What computational approaches are used to predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina simulates binding to EGFR (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .
- QSAR Models : Partial least squares (PLS) correlate logP with cytotoxicity (R² >0.85) .
How can reaction mechanisms for key synthetic steps be elucidated?
Advanced Research Question
- Isotopic Labeling : O-tracing in chromeno-thiazole cyclization confirms oxygen source .
- Kinetic Studies : Rate determination via in-situ IR spectroscopy .
Key Insight : Pd-catalyzed steps proceed via oxidative addition and reductive elimination .
What methodologies optimize large-scale synthesis while maintaining purity?
Advanced Research Question
- Flow Chemistry : Continuous reactors reduce side-product formation (purity >98%) .
- Catalyst Recycling : Immobilized Pd nanoparticles reduce costs (5 cycles, <5% yield drop) .
Table 2 : Scale-Up Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 70% | 65% |
| Purity | 95% | 93% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
